molecular formula C7H6BrClO B1373858 (2-Bromo-3-chlorophenyl)methanol CAS No. 1232407-29-2

(2-Bromo-3-chlorophenyl)methanol

Cat. No. B1373858
M. Wt: 221.48 g/mol
InChI Key: ZXQXFGIIUDAGJU-UHFFFAOYSA-N
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Patent
US08173631B2

Procedure details

A solution of (2-bromo-3-chloro phenyl)methanol (4.73 g, 21.24 mmol), which had been obtained in Reference example 7 (7a), in methylene chloride (120 mL) was added with 1,1,1-tris(acetoxy)-1,1-dihydro-1,2-benziodoxol-3-(1H)-one (10.8 g, 25.49 mmol) under ice cooling, and stirred at room temperature for 2 hours. The reaction solution was added with a mixture of saturated aqueous sodium hydrogen carbonate solution (60 mL) and saturated aqueous sodium thiosulfate solution (30 mL), and then stirred at room temperature for 0.5 hours. The mixture obtained was extracted with dichloromethane (90 mL×2). After that, the organic layers were combined and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure. The residue was purified by silica gel chromatography (n-hexane/ethyl acetate=5/1) to give the title compound as a white solid (4.36 g, yield 94%).
Quantity
4.73 g
Type
reactant
Reaction Step One
[Compound]
Name
example 7 ( 7a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1,1,1-tris(acetoxy)-1,1-dihydro-1,2-benziodoxol-3-(1H)-one
Quantity
10.8 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
120 mL
Type
solvent
Reaction Step Five
Yield
94%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:9][OH:10].C(=O)([O-])O.[Na+].S([O-])([O-])(=O)=S.[Na+].[Na+]>C(Cl)Cl>[Br:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH:9]=[O:10] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
4.73 g
Type
reactant
Smiles
BrC1=C(C=CC=C1Cl)CO
Step Two
Name
example 7 ( 7a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
1,1,1-tris(acetoxy)-1,1-dihydro-1,2-benziodoxol-3-(1H)-one
Quantity
10.8 g
Type
reactant
Smiles
Step Four
Name
Quantity
60 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
30 mL
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Step Five
Name
Quantity
120 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at room temperature for 0.5 hours
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The mixture obtained
EXTRACTION
Type
EXTRACTION
Details
was extracted with dichloromethane (90 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (n-hexane/ethyl acetate=5/1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C(C=O)C=CC=C1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.36 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.